Validated HPLC Linearity Range for Pipenzolate Bromide in Pharmaceutical Preparations
In the simultaneous determination of chlordiazepoxide and pipenzolate bromide in pharmaceutical preparations, a validated HPLC method established a linearity range of 4-12 μg/mL for pipenzolate bromide [1]. This specific concentration range provides a validated analytical window for quantitation that may differ from those required for structurally related anticholinergics such as clidinium bromide or propantheline bromide, which possess distinct chromatographic behaviors due to differences in molecular structure and polarity.
| Evidence Dimension | HPLC linearity range (μg/mL) |
|---|---|
| Target Compound Data | 4-12 μg/mL |
| Comparator Or Baseline | Chlordiazepoxide (co-analyte): 8-24 μg/mL |
| Quantified Difference | Lower concentration range required for pipenzolate bromide compared to co-analyte |
| Conditions | HPLC method; mobile phase and column conditions as described in source |
Why This Matters
This validated linearity range enables precise quantitation of Pipenzolate Bromide in complex mixtures, supporting quality control and analytical method development in pharmaceutical research and manufacturing environments.
- [1] Elzanfaly ES, Hegazy MA, Saad SS, Salem MY, Abd El Fattah LE. Validated green high-performance liquid chromatographic methods for the determination of coformulated pharmaceuticals: a comparison with reported conventional methods. J Sep Sci. 2015 Mar;38(5):757-63. PMID: 25545351. View Source
